![molecular formula C20H14Cl2N2O B3008117 1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole CAS No. 338791-27-8](/img/structure/B3008117.png)

1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

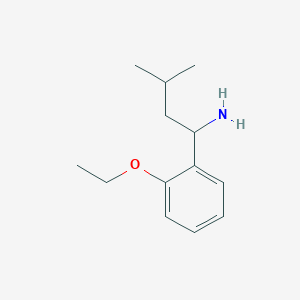

Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is noted for its aromaticity, resulting in stability and the potential for various chemical reactions. The compound you mentioned, “1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole”, is a benzimidazole derivative with chlorobenzyl and chlorophenyl groups .

Synthesis Analysis

Benzimidazoles can be synthesized through several methods. One common method is the reaction of o-phenylenediamine with a carboxylic acid . The specific synthesis pathway for “1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole” would depend on the starting materials and the specific conditions of the reaction .Molecular Structure Analysis

The molecular structure of benzimidazoles consists of a fused benzene and imidazole ring. In the case of “1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole”, there are additional chlorobenzyl and chlorophenyl groups attached to the benzimidazole core .Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, particularly due to the presence of the imidazole ring. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Properties such as solubility, melting point, boiling point, and reactivity can be influenced by the presence and position of functional groups .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The benzimidazole scaffold has been extensively studied for its potential as an anticancer agent. Researchers have investigated the compound’s ability to inhibit tumor growth by targeting specific cellular pathways. Its mechanism of action involves interfering with DNA replication and cell division. Further studies explore its efficacy against various cancer types, including breast, lung, and colon cancers .

Antifungal Properties

The chlorobenzimidazole derivative demonstrates promising antifungal activity. It has been evaluated against fungal pathogens, including Candida species and Aspergillus. Researchers are particularly interested in its mode of action, which may involve disrupting fungal cell membranes or inhibiting essential enzymes. The compound’s effectiveness against drug-resistant strains is an ongoing area of investigation .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, from autoimmune disorders to cardiovascular conditions. Preliminary studies suggest that this benzimidazole derivative possesses anti-inflammatory properties. Researchers are exploring its impact on inflammatory pathways, cytokine production, and immune cell modulation. Potential applications include rheumatoid arthritis and inflammatory bowel diseases .

Antiviral Activity

The compound’s structural features make it an attractive candidate for antiviral drug development. Researchers have investigated its potential against RNA viruses, such as influenza and hepatitis C. Mechanistic studies focus on viral entry inhibition, replication suppression, and host cell interactions. Ongoing research aims to optimize its antiviral efficacy and safety profile .

Gastrointestinal Disorders

The benzimidazole scaffold has been linked to gastrointestinal effects. Researchers explore its impact on gastric acid secretion, gastric ulcers, and gastroesophageal reflux disease (GERD). The compound’s ability to modulate proton pumps and histamine receptors is of interest. Clinical trials assess its safety and efficacy in managing acid-related disorders .

Crystal Engineering and Solid-State Properties

Beyond its biological applications, crystallographers have investigated the crystal structure of this compound. The arrangement of atoms in the solid state provides insights into its physical properties, including solubility, stability, and polymorphism. Understanding crystal packing and intermolecular interactions aids in drug formulation and optimization .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-1-[(2-chlorophenyl)methoxy]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N2O/c21-16-11-9-14(10-12-16)20-23-18-7-3-4-8-19(18)24(20)25-13-15-5-1-2-6-17(15)22/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSACXMJJRDSAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-methylamine](/img/structure/B3008034.png)

amine hydrochloride](/img/structure/B3008035.png)

![2-Chloro-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B3008036.png)

![9-(3-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3008038.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3008040.png)

![4-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}piperazinyl 2-furyl ketone](/img/structure/B3008042.png)

![N-cyclopentyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3008044.png)

![(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B3008048.png)

![1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B3008053.png)

![N-Cyclopropylbenzo[d]isothiazol-3-amine](/img/structure/B3008057.png)